molecular formula C23H24N2O2 B2427152 (Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 1241698-56-5

(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2427152
CAS No.: 1241698-56-5
M. Wt: 360.457
InChI Key: WHXALJYPCUAJDJ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a specialized synthetic compound featuring a chromene scaffold coupled with a cyano-enamide functional group, creating a structurally complex molecule of significant interest in medicinal chemistry research. This compound contains several pharmaceutically relevant motifs including a 2,2-dimethyl-3,4-dihydrochromen-6-yl group, which represents a privileged structure found in various biologically active molecules, and an N-(2,4-dimethylphenyl) substituent that may influence receptor binding affinity and selectivity. The (Z)-configuration of the propenamide bridge and the electron-withdrawing cyano group create a conjugated system that likely enhances molecular rigidity and potential target engagement through hydrogen bonding interactions . Research applications for this compound include its investigation as a key intermediate in synthetic chemistry workflows and its potential use as a pharmacological probe for studying enzyme systems and cellular signaling pathways. The structural features suggest potential investigation as a kinase inhibitor scaffold, similar to other heterocyclic compounds studied for their protein kinase B (Akt) inhibitory activity , or as a modulator of inflammatory mediators given the documented research applications of structurally similar compounds in studying conditions like rheumatoid arthritis, osteoarthritis, and other inflammation-related disorders . The chromene core structure has established significance in drug discovery, with analogs demonstrating diverse biological activities across published literature. Researchers may employ this compound in structure-activity relationship studies aimed at optimizing therapeutic candidates for various disease models, particularly where the chromene pharmacophore has shown relevance. The presence of the cyano group adjacent to an enamide system creates a potential electrophilic center that may facilitate covalent binding studies with specific biological targets, while the dimethylchromen moiety may contribute to favorable lipophilicity parameters and membrane permeability in cellular assays. This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or human use of any kind. Researchers should handle this material according to appropriate laboratory safety protocols and confirm compound identity and purity through analytical methods before use in experimental systems.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-15-5-7-20(16(2)11-15)25-22(26)19(14-24)13-17-6-8-21-18(12-17)9-10-23(3,4)27-21/h5-8,11-13H,9-10H2,1-4H3,(H,25,26)/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXALJYPCUAJDJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OC(CC3)(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OC(CC3)(C)C)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a cyano group and a substituted chromene moiety. Its molecular formula is C20H24N2OC_{20}H_{24}N_2O, with a molecular weight of approximately 320.42 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory and anticancer contexts. Below are detailed findings from recent studies:

Anti-inflammatory Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting a potential role in modulating immune responses .
    • Molecular docking studies indicate strong interactions with inflammatory mediators such as COX-2 and iNOS, which are critical in the inflammatory pathway .
  • In Vivo Studies :
    • In animal models of inflammation (e.g., CFA-induced paw edema), the compound demonstrated significant anti-edematogenic effects comparable to standard anti-inflammatory drugs like dexamethasone .
    • Doses of 50 mg/kg resulted in a notable reduction in leukocyte migration during zymosan-induced peritonitis, highlighting its potential as an anti-inflammatory agent .

Anticancer Potential

  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicate that the compound selectively targets cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .
    • The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .
  • Research Findings :
    • A study demonstrated that treatment with the compound resulted in reduced tumor growth in xenograft models, suggesting its efficacy as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Mechanism Model/Study Type Results
Anti-inflammatoryInhibition of IL-1β and TNFα productionIn vitro (macrophage cultures)Significant reduction in cytokine levels
Interaction with COX-2 and iNOSIn vivo (CFA-induced paw edema)Comparable efficacy to dexamethasone
AnticancerInduction of apoptosisCytotoxicity assaysSelective cytotoxicity against cancer cells
Mitochondrial pathway activationXenograft modelsReduced tumor growth observed

Case Studies

  • Inflammation Model :
    • A study utilized the zymosan-induced peritonitis model to assess the anti-inflammatory effects of the compound. Results indicated a dose-dependent reduction in leukocyte migration and pro-inflammatory cytokine production .
  • Cancer Treatment :
    • In a xenograft model study, administration of the compound led to a significant decrease in tumor size over four weeks compared to control groups, demonstrating its potential for cancer therapy .

Q & A

Q. What are the established synthetic routes for (Z)-2-cyano-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2,4-dimethylphenyl)prop-2-enamide?

Methodological Answer: The compound can be synthesized via substitution and condensation reactions. For example, describes a protocol for structurally similar intermediates, where substitution under alkaline conditions (e.g., KOH/EtOH) followed by iron-mediated reduction and condensation with cyanoacetic acid yields the desired product. Multi-component reactions (MCRs), as in , offer an alternative using isocyanide-based pathways to assemble the cyanoacrylamide core. Key steps include:

  • Substitution : Reacting halogenated precursors with alcohols under alkaline conditions (e.g., 60°C, 12 hrs).
  • Reduction : Iron powder in acidic media (HCl, 80°C) to convert nitro groups to amines.
  • Condensation : Cyanoacetic acid with a condensing agent (e.g., DCC/DMAP) at room temperature .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 13C NMR : Validates the cyano group (δ ~110-120 ppm) and carbonyl moieties (amide C=O at δ ~165-175 ppm). For example, reports 13C NMR data for similar acetamides, with methyl groups appearing at δ 20-30 ppm.
  • IR Spectroscopy : Confirms nitrile (C≡N stretch: ~2200 cm⁻¹) and amide (N-H bend: ~1550 cm⁻¹; C=O: ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₅N₂O₂ requires m/z 369.19) .

Advanced Research Questions

Q. How can crystallization conditions be optimized for structural validation?

Methodological Answer: Use SHELX software ( ) for single-crystal X-ray diffraction (SC-XRD). Key parameters:

  • Solvent Selection : High-polarity solvents (DMF/EtOH mixtures) promote crystal growth.
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hrs reduces twinning.
  • Validation : Check for R-factor convergence (<5%) and ADDSYM/PLATON validation ( ). Example: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () crystallized in a monoclinic system (space group P2₁/c), with Z'=1 and hydrogen-bonded networks stabilizing the structure .

Q. How to resolve contradictions in reaction yields from different synthetic protocols?

Methodological Answer:

  • Design of Experiments (DoE) : Vary pH ( uses pH 9-11 for substitution), temperature (40-80°C), and catalysts (e.g., ZnCl₂ in ).
  • Analytical Monitoring : Use HPLC-MS to track intermediate formation (e.g., nitro-to-amine conversion in ).
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., pH impacts substitution efficiency by 30%) .

Q. How to analyze hydrogen bonding patterns for supramolecular interactions?

Methodological Answer: Apply graph set analysis ( ) to categorize hydrogen bonds (e.g., S(6) motifs for amide-NH⋯O=C interactions). Steps:

  • Topology Mapping : Use Mercury CSD to visualize H-bond networks.
  • Energy Calculations : DFT (B3LYP/6-31G*) to estimate H-bond strengths (e.g., -25 kJ/mol for NH⋯O). Example: In similar chromen derivatives, π-π stacking (3.8 Å) and C-H⋯O bonds stabilize crystal packing .

Q. What stability considerations are critical under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to assess decomposition points (e.g., >200°C for similar acrylamides).
  • Hydrolytic Stability : Accelerated aging in buffered solutions (pH 4-10, 40°C). shows acetamide hydrolysis under strong acid (pH <2).
  • Light Sensitivity : UV-Vis monitoring (λmax ~300 nm) to detect photodegradation products .

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